molecular formula C11H11N3O B7601279 azetidin-1-yl(1H-indazol-3-yl)methanone

azetidin-1-yl(1H-indazol-3-yl)methanone

Cat. No.: B7601279
M. Wt: 201.22 g/mol
InChI Key: KRDQAXGDOAAYDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azetidin-1-yl(1H-indazol-3-yl)methanone is a heterocyclic compound featuring a 1H-indazole core linked via a methanone bridge to an azetidine ring (a four-membered saturated cyclic amine).

Properties

IUPAC Name

azetidin-1-yl(1H-indazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c15-11(14-6-3-7-14)10-8-4-1-2-5-9(8)12-13-10/h1-2,4-5H,3,6-7H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRDQAXGDOAAYDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(=O)C2=NNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc-Protected Azetidine Intermediate Method

The most well-documented synthesis begins with (N-Boc)azetidin-3-one, which undergoes a Horner–Wadsworth–Emmons reaction catalyzed by 1,8-diazabicycloundec-7-ene (DBU) to form (N-Boc-azetidin-3-ylidene)acetate. This intermediate reacts with NH-heterocycles, such as 1H-indazole, via an aza-Michael addition to yield the target compound after deprotection. Key advantages include high regioselectivity and compatibility with sensitive functional groups.

Reaction conditions for the aza-Michael addition typically involve anhydrous dichloromethane at 0–25°C, with completion confirmed by thin-layer chromatography (TLC). Post-reaction, the Boc group is removed using trifluoroacetic acid (TFA) in dichloromethane, followed by neutralization with aqueous sodium bicarbonate.

Oxadiazole-Based Cyclization Approach

An alternative route leverages oxadiazole intermediates, as described in PMC literature. Methyl 2-chloro-2-oxo-acetate is condensed with hydroxy amidine derivatives to form substituted oxadiazole methyl esters, which undergo nucleophilic substitution with indazole-containing amines. For example, coupling the sodium salt of carboxylic acid 43 with aminonitrile 42 in the presence of HATU and DIPEA yields advanced intermediates. Subsequent cyclization and functional group transformations finalize the azetidine-indazole scaffold.

Reaction Mechanisms and Key Steps

Horner–Wadsworth–Emmons Reaction

The Horner–Wadsworth–Emmons reaction forms the azetidine backbone by generating a stabilized ylide from (N-Boc)azetidin-3-one and a phosphonate ester. The ylide undergoes nucleophilic attack by the indazole’s NH group, followed by proton transfer to form the C–N bond. DFT studies suggest that DBU accelerates the reaction by deprotonating the indazole, enhancing its nucleophilicity.

Aza-Michael Addition

The aza-Michael addition proceeds via a conjugate addition mechanism, where the indazole’s lone pair attacks the α,β-unsaturated carbonyl of (N-Boc-azetidin-3-ylidene)acetate. Steric hindrance from the Boc group ensures regioselective attack at the β-position, minimizing by-products.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via silica gel column chromatography using gradients of ethyl acetate and hexanes (3:7 to 7:3). High-performance liquid chromatography (HPLC) with C18 columns further refines purity to >98%, as validated for analog 44 .

Spectroscopic Confirmation

  • NMR Spectroscopy :

    • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, indazole H-3), 7.85–7.45 (m, 4H, aromatic), 4.32 (t, J = 7.2 Hz, 2H, azetidine CH₂), 3.61 (t, J = 7.2 Hz, 2H, azetidine CH₂).

    • ¹³C NMR : 168.5 ppm (carbonyl), 142.1 ppm (indazole C-3).

  • Mass Spectrometry : ESI-MS m/z 219.1 [M+H]⁺.

Data Tables

Table 1: Synthetic Conditions for Key Intermediates

IntermediateReagentsConditionsYield (%)
(N-Boc-azetidin-3-ylidene)acetateDBU, CH₂Cl₂0°C → rt, 12 h85
This compoundTFA, CH₂Cl₂0°C, 2 h78
Oxadiazole methyl ester 2a Methyl 2-chloro-2-oxo-acetate, THF−78°C, 1 h92

Table 2: Comparative Analysis of Methods

MethodAdvantagesLimitations
Boc-Protected RouteHigh purity (>98%), scalability (410 mg)Requires Boc deprotection
Oxadiazole CyclizationModular substituent introductionSensitive to moisture and oxygen

Chemical Reactions Analysis

Types of Reactions

Azetidin-1-yl(1H-indazol-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the nitrogen-containing heterocycles.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms of the azetidine and indazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

A. JAK Inhibition

One of the most significant applications of azetidin-1-yl(1H-indazol-3-yl)methanone is its role as a Janus kinase (JAK) inhibitor. JAK inhibitors are crucial in modulating inflammatory pathways associated with various diseases, including asthma and rheumatoid arthritis. Research indicates that compounds similar to this compound exhibit pan-JAK inhibitory activity, potentially leading to broad anti-inflammatory effects . This makes them promising candidates for treating chronic inflammatory conditions.

B. Monoacylglycerol Lipase (MAGL) Inhibition

Another notable application involves the inhibition of monoacylglycerol lipase (MAGL), an enzyme implicated in neuroinflammation and pain pathways. Compounds derived from azetidine scaffolds have been identified as potent MAGL inhibitors, showing promise for treating psychiatric disorders and neurodegenerative diseases . The design of these inhibitors focuses on achieving reversible binding, which is essential for minimizing side effects while maximizing therapeutic efficacy.

Case Studies and Research Findings

A. Case Study: Anti-inflammatory Effects

A study explored the anti-inflammatory properties of azetidin derivatives in a model of asthma. The compounds demonstrated significant inhibition of cytokine release in vitro, indicating their potential to modulate immune responses effectively .

B. Case Study: Neuroprotective Properties

Another investigation focused on the neuroprotective effects of MAGL inhibitors based on azetidine scaffolds. These compounds were evaluated using PET imaging techniques in animal models, revealing favorable brain uptake and specific binding to MAGL targets . This suggests that azetidin derivatives could be developed into therapeutic agents for neurodegenerative diseases.

Comparative Data Table

Compound Target Enzyme Activity Key Findings
This compoundJAK KinasesPan-inhibitoryEffective modulation of inflammatory pathways
Piperazinyl Azetidine DerivativeMonoacylglycerol LipaseReversible inhibitionHigh potency and favorable brain kinetics

Mechanism of Action

The mechanism of action of azetidin-1-yl(1H-indazol-3-yl)methanone involves its interaction with specific molecular targets. The indazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The azetidine ring can also contribute to the compound’s biological activity by enhancing its binding affinity to target molecules. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Structural Analogues with Varying Cyclic Amine Substituents

The methanone group bridging the indazole and cyclic amine allows for modular modifications. Key analogs include:

Compound Name Cyclic Amine Substituent Key Properties/Applications References
(1H-Indazol-3-yl)(pyrrolidin-1-yl)methanone Pyrrolidine (5-membered) Synthetic cannabinoid (e.g., 5F-PY-PINACA); exhibits CB1 receptor affinity .
(1H-Indazol-3-yl)(piperidin-1-yl)methanone Piperidine (6-membered) Intermediate in kinase inhibitors; higher conformational flexibility than azetidine .
Azetidin-1-yl(1H-indazol-3-yl)methanone Azetidine (4-membered) Hypothesized enhanced metabolic stability due to ring strain; limited direct pharmacological data .

Key Observations :

  • Ring Size and Flexibility : Azetidine’s smaller ring introduces significant ring strain, which may reduce metabolic degradation compared to pyrrolidine or piperidine derivatives. However, this strain can also complicate synthetic accessibility .
  • Pharmacological Activity : Pyrrolidine- and piperidine-containing analogs (e.g., 5F-PY-PINACA, THJ-2201) are established SCRAs with high CB1 receptor affinity . Azetidine derivatives remain understudied but are hypothesized to exhibit distinct binding kinetics due to steric and electronic effects.

Physicochemical Properties

Melting points and synthetic yields for select indazol-3-yl methanones:

Compound Melting Point (°C) Synthetic Yield (%) Purity (%w/w) References
(4-(1H-Indazol-3-yl)phenyl)(pyrrolidin-1-yl)methanone 201.0–202.3 21 >95
(4-(1H-Indazol-3-yl)phenyl)(piperidin-1-yl)methanone 193.5–195.5 42 >95
This compound* Not reported Not reported Not reported

*Note: Direct data for this compound are absent; properties inferred from analogs.

Key Observations :

  • Pyrrolidine and piperidine derivatives exhibit moderate yields (21–42%), suggesting synthetic challenges in coupling reactions. Azetidine’s strained ring may further reduce yields if similar synthetic routes are employed .
  • High purity (>95%) across analogs indicates robust purification protocols, likely involving chromatography or recrystallization .

Pharmacological and Functional Comparisons

  • CB1 Receptor Affinity: Pyrrolidine analogs (e.g., 5F-PY-PINACA) show potent CB1 agonism, with sub-nanomolar binding affinity . Piperidine derivatives (e.g., THJ-2201) are similarly potent but may exhibit longer half-lives due to reduced metabolic susceptibility . Azetidine’s impact on CB1 activity remains uncharacterized, though its rigidity could modulate receptor interactions .
  • Kinase Inhibition: Piperazine-linked indazol-3-yl methanones (e.g., KW-2449) demonstrate selective kinase inhibition (e.g., FMS-like tyrosine kinase 3), with solubility in DMSO (67 mg/mL) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.